Aluminum, compd. with manganese (3:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminium–manganese alloys (AlMn alloys) are aluminium alloys that contain manganese (Mn) as the main alloying element . They consist mainly of aluminium (Al); in addition to manganese, which accounts for the largest proportion of about 1% of the alloying elements . They may also contain small amounts of iron (Fe), silicon (Si), magnesium (Mg), or copper (Cu) .

Synthesis Analysis

Manganese combines with aluminium to form intermetallic phases . The initial cladding by Na2SiO3 adhesive created an intermetallic phase of Al4(Mn,Si) in Al matrix . The cladding layer formed without initial cladding contained Al6Mn and Al phases .

Molecular Structure Analysis

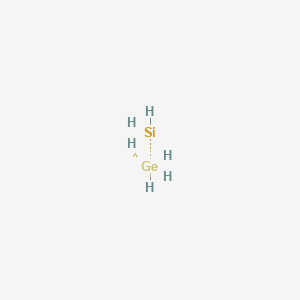

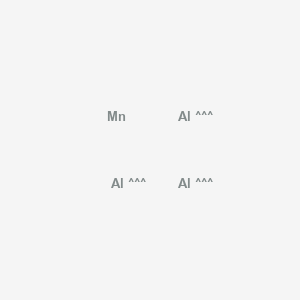

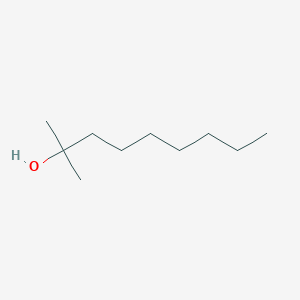

The molecular formula of Aluminum, compd. with manganese (3:1) is Al3Mn . The average mass is 135.883 Da and the monoisotopic mass is 135.882660 Da .

Chemical Reactions Analysis

Manganese combines with aluminium to form intermetallic phases . Each percent of manganese increases its strength by about 42 MPa . Iron and silicon are usually unwanted accompanying elements that cannot be completely removed . Magnesium and copper are more effective in enhancing strength, providing an increase of 70–85 MPa per % of Mg when added to the alloy .

Physical And Chemical Properties Analysis

Aluminium–manganese alloys are corrosion-resistant, have low strengths for aluminium alloys, and are not hardenable (by heat treatment) . They are standard in the 3000 series . Aluminium and manganese are partially miscible in the solid state .

Applications De Recherche Scientifique

Improvement of Cast Irons

Aluminum, copper, and manganese have been found to improve the structure, mechanical, and tribotechnical properties of cast irons . The alloying of these elements yields a structure where pearlite is accompanied by microvolumes of martensite and retained austenite . This presence of martensite in the structure of the cast iron raises its wear resistance .

Enhancement of Mechanical Properties of Medium Manganese Steel

The addition of aluminum to medium manganese steels has been shown to affect the phase transformation, microstructure, and mechanical properties . The steel with 2.5% aluminum (mass%), after intercritical annealing at 790 °C, shows the best combination of tensile properties, including a tensile strength of 982.5 MPa, an elongation of 42.96%, and tensile strength × total elongation greater than 42 GPa% .

Corrosion Resistance

Small variations in the chemical composition of aluminum and manganese can influence the corrosion resistance of low-manganese and medium manganese high strength steels . This makes it a valuable compound for applications that require materials with high corrosion resistance.

High Strength Metal Materials

Aluminum and manganese compounds are favored in the development of high-strength metal materials . These compounds are used in the creation of advanced high-strength steels (AHSS), which are developed globally for their good balance of strength and ductility .

Automobile Industry

The automobile industry benefits from the use of aluminum and manganese compounds in the production of high-strength steels . These materials are used in various parts of vehicles, contributing to their overall strength and durability .

Agricultural Machine-Building

In the field of agricultural machine-building, aluminum and manganese compounds are used in the production of high-strength steels . These materials contribute to the durability and efficiency of agricultural machinery .

Mécanisme D'action

Target of Action

The primary target of the compound “Aluminum, compd. with manganese (3:1)” is the formation of intermetallic phases . These phases contain a different crystallographic structure than either aluminum or manganese by itself .

Mode of Action

The compound interacts with its targets by combining aluminum and manganese to form these intermetallic phases . This results in increased metallic bonding within the intermetallic phase of AlMn, which enhances its strength and chemical resistance .

Biochemical Pathways

The compound affects the biochemical pathways related to cellular antioxidant defense mechanisms . Both aluminum and manganese carry out their metabolic activities via blood flow and tissue oxygenation .

Pharmacokinetics

The pharmacokinetic properties of “Aluminum, compdIt’s known that the compound forms various intermediate phases , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a stronger and chemically resistant material . Each percent of manganese increases the strength of the compound by about 42 MPa.

Action Environment

The action of “Aluminum, compd. with manganese (3:1)” can be influenced by environmental factors such as temperature . For instance, different isothermal sections have been reported in the temperature range of 1100-620 °C, depicting new ternary phases . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Safety and Hazards

Aluminum is a silvery-white, malleable, ductile, odorless metal . It has a boiling point of 4221°F and a freezing point/melting point of 1220°F . The specific gravity is 2.70 . Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .

Orientations Futures

Aluminium–manganese alloys are used in applications with low strength requirements and also in chemical and food-related environments due to their corrosion resistance . They are processed into beverage cans and is generally referred to as the packaging material used . It is used for apparatus and pipes in the chemical industry, for roof cladding, wall coverings, pressure vessels, roller shutters, roller doors, and heat exchangers .

Propriétés

InChI |

InChI=1S/3Al.Mn |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTUTSCEYJYKPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Mn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065291 |

Source

|

| Record name | Aluminum, compd. with manganese (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.88266 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6337002 | |

CAS RN |

12253-13-3 |

Source

|

| Record name | Aluminum, compd. with manganese (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)